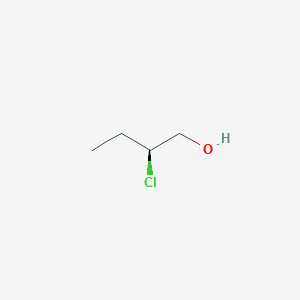![molecular formula C16H17ClO4S B14638238 2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite CAS No. 56855-80-2](/img/structure/B14638238.png)
2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite is a complex organic compound that features a biphenyl group linked through an ethoxy bridge to a sulfurochloridoite moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite typically involves multiple steps. The initial step often includes the preparation of the biphenyl ether intermediate. This can be achieved through the reaction of 2-bromobiphenyl with ethylene glycol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with thionyl chloride to introduce the sulfurochloridoite group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite can undergo various chemical reactions, including:
Substitution Reactions: The sulfurochloridoite group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The biphenyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Addition Reactions: The ethoxy bridge can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce biphenyl ketones.
Wissenschaftliche Forschungsanwendungen
2-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite involves its interaction with specific molecular targets. The biphenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfurochloridoite moiety can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. These interactions can trigger various cellular pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethoxy}ethyl chloride
- 2-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethoxy}ethyl bromide
- 2-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethoxy}ethyl iodide
Uniqueness
2-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite is unique due to the presence of the sulfurochloridoite group, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
56855-80-2 |
|---|---|
Molekularformel |
C16H17ClO4S |
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
1-[2-(2-chlorosulfinyloxyethoxy)ethoxy]-2-phenylbenzene |
InChI |
InChI=1S/C16H17ClO4S/c17-22(18)21-13-11-19-10-12-20-16-9-5-4-8-15(16)14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI-Schlüssel |
USNTYIJOWWRQLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCOCCOS(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


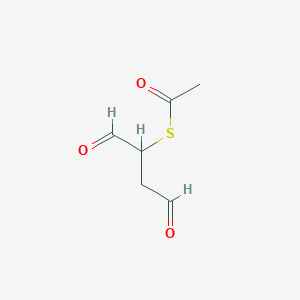
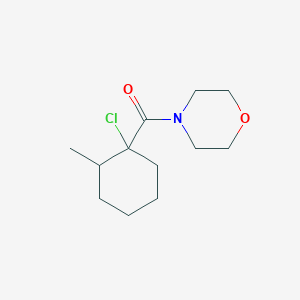
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
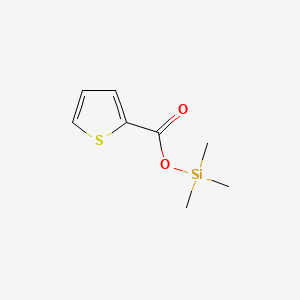

![4-Methyl-6-[[2-[[(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14638204.png)
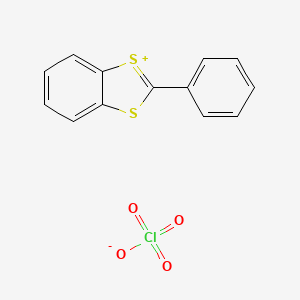
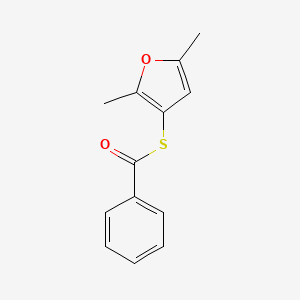
![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)
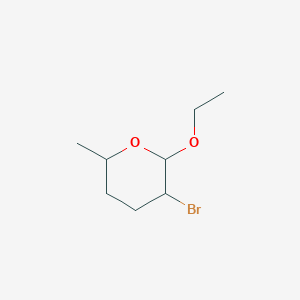
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638223.png)
![2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14638228.png)

